

Application Notes: The Role of CAPS Buffer in Capillary Electrophoresis of Peptides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 3-(cyclohexylamino)propane-1-sulfonate

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Abstract

Capillary Electrophoresis (CE) is a high-resolution analytical technique integral to the analysis of peptides in research and pharmaceutical development. The selection of the background electrolyte (BGE) is a critical parameter for achieving optimal separation. This document details the role, advantages, and practical application of N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) buffer for the analysis of peptides, particularly those with basic properties. CAPS, with its high buffering range (pH 9.7-11.1), offers unique selectivity for peptides that are difficult to resolve at neutral or acidic pH.

The Role and Advantages of CAPS Buffer in Peptide Separations

The primary role of the buffer in Capillary Zone Electrophoresis (CZE) is to maintain a constant pH and provide conductivity for the flow of current. The choice of buffer directly influences the charge of the analytes and the capillary wall, thereby controlling the electrophoretic mobility and the electroosmotic flow (EOF).

CAPS (pKa = 10.4) is a zwitterionic buffer that is particularly advantageous for peptide analysis under alkaline conditions for several key reasons:

- **Analysis of Basic Peptides:** Many peptides possess a net positive charge at neutral or acidic pH. By operating at a high pH (e.g., pH 11.0), well above the isoelectric point (pI) of most amino acids' carboxyl groups and near or above the pI of basic amino acid side chains (like Lysine and Arginine), CAPS buffer ensures that most peptides carry a significant net negative charge. This leads to migration towards the anode, often opposite to the direction of the strong EOF, which can enhance separation selectivity.
- **Minimizing Wall Interactions:** At high pH, the silanol groups on the inner surface of a fused-silica capillary are fully deprotonated (SiO^-), creating a strong cathodic EOF. While this can lead to rapid separations, it can also cause the adsorption of positively charged peptides. By ensuring the peptides are also negatively charged, CAPS buffer minimizes these electrostatic interactions, leading to improved peak shapes and higher efficiency.
- **High Buffer Capacity at Alkaline pH:** CAPS provides stable pH control in its effective buffering range, ensuring reproducible migration times and robust separation performance.
- **Low UV Absorbance:** CAPS exhibits low absorbance in the far-UV region (e.g., 200-220 nm), which is crucial for the sensitive detection of the peptide backbone.

Data Presentation: Typical CE Parameters

The following table summarizes typical operational parameters for the CZE separation of peptides using a CAPS buffer system. Specific values, particularly migration times and efficiency, are analyte-dependent and require method optimization.

Parameter	Typical Value / Range	Purpose
Buffer System		
Buffer	CAPS	Provides high pH buffering (pH 9.7-11.1).
Concentration	50 - 100 mM	Balances buffering capacity with Joule heating. 100 mM is a common concentration.[1]
pH	10.5 - 11.0	Ensures peptides are deprotonated and negatively charged for separation.
Capillary		
Material	Fused-Silica (uncoated)	Standard capillary for CE.
Dimensions (ID x Total L)	50 - 75 µm x 40 - 60 cm	Standard dimensions balancing sample volume, heat dissipation, and resolution.
Separation Conditions		
Voltage	15 - 25 kV (Reversed Polarity)	Driving force for separation. High conductivity of CAPS may require lower voltage to manage Joule heating.[1]
Temperature	20 - 25 °C	Controlled temperature ensures reproducible viscosity and migration times.
Injection	Hydrodynamic (0.5 - 1.0 psi for 3-5s)	Introduces a small plug of the sample onto the capillary.
Detection		
Wavelength	200 - 214 nm	For detection of the peptide bond.
Performance Metrics		

Efficiency (Theoretical Plates)	> 100,000	Indicates high-resolution separation capabilities.
Migration Time	5 - 30 min	Dependent on peptide charge, size, and EOF.

Experimental Protocols

This section provides a detailed protocol for the preparation and use of CAPS buffer in the CZE analysis of peptides.

Materials and Reagents

- N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), MW = 221.32 g/mol
- Sodium Hydroxide (NaOH), 1 M solution
- Deionized water ($\geq 18 \text{ M}\Omega\cdot\text{cm}$)
- Peptide standard(s) or sample
- 0.22 μm syringe filters
- Capillary Electrophoresis system with UV detector
- Fused-silica capillary

Buffer Preparation: 100 mM CAPS, pH 11.0

- Weigh CAPS: Weigh 2.213 g of CAPS powder.
- Dissolve: Add the CAPS powder to a clean beaker containing approximately 80 mL of deionized water. Stir until fully dissolved.
- Adjust pH: Place a calibrated pH electrode in the solution. Slowly titrate with 1 M NaOH while stirring until the pH reaches 11.0.

- **Final Volume:** Transfer the solution to a 100 mL volumetric flask. Bring the volume to 100 mL with deionized water.
- **Filter and Degas:** Filter the buffer through a 0.22 μm syringe filter to remove particulates. Degas the buffer for 15-20 minutes using sonication or vacuum to prevent bubble formation during runs.

Capillary Conditioning (for a new capillary)

- Rinse with 1 M NaOH for 20 minutes.
- Rinse with deionized water for 10 minutes.
- Rinse with the CAPS running buffer for 20 minutes.

Sample Preparation and Injection

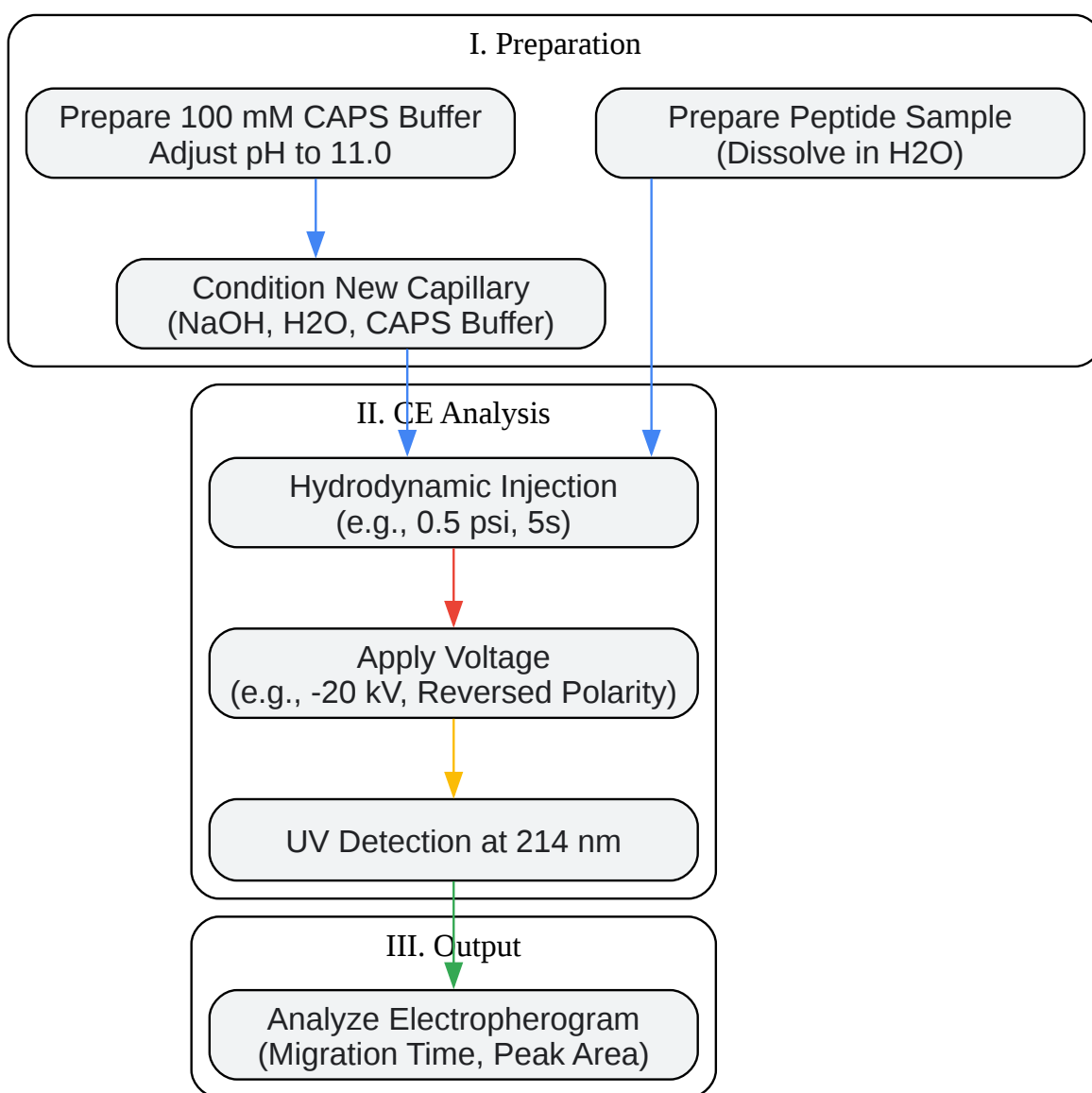
- Dissolve peptide samples in deionized water or a low-concentration buffer (e.g., 10 mM CAPS) to a final concentration of 0.1 - 1.0 mg/mL.
- Centrifuge the sample to pellet any insoluble material.
- Place the sample vial in the CE autosampler.
- Inject the sample using a hydrodynamic injection (e.g., 0.5 psi for 5 seconds).

Electrophoretic Run and Analysis

- Place vials containing the prepared CAPS buffer in the inlet and outlet buffer positions.
- Apply a separation voltage (e.g., -20 kV, reversed polarity). The negative polarity is used because the EOF is strong towards the cathode (detector), while the negatively charged peptides will migrate towards the anode (inlet).
- Set the detector wavelength to 214 nm.
- Equilibrate the capillary with the running buffer for 3-5 minutes before the first injection.

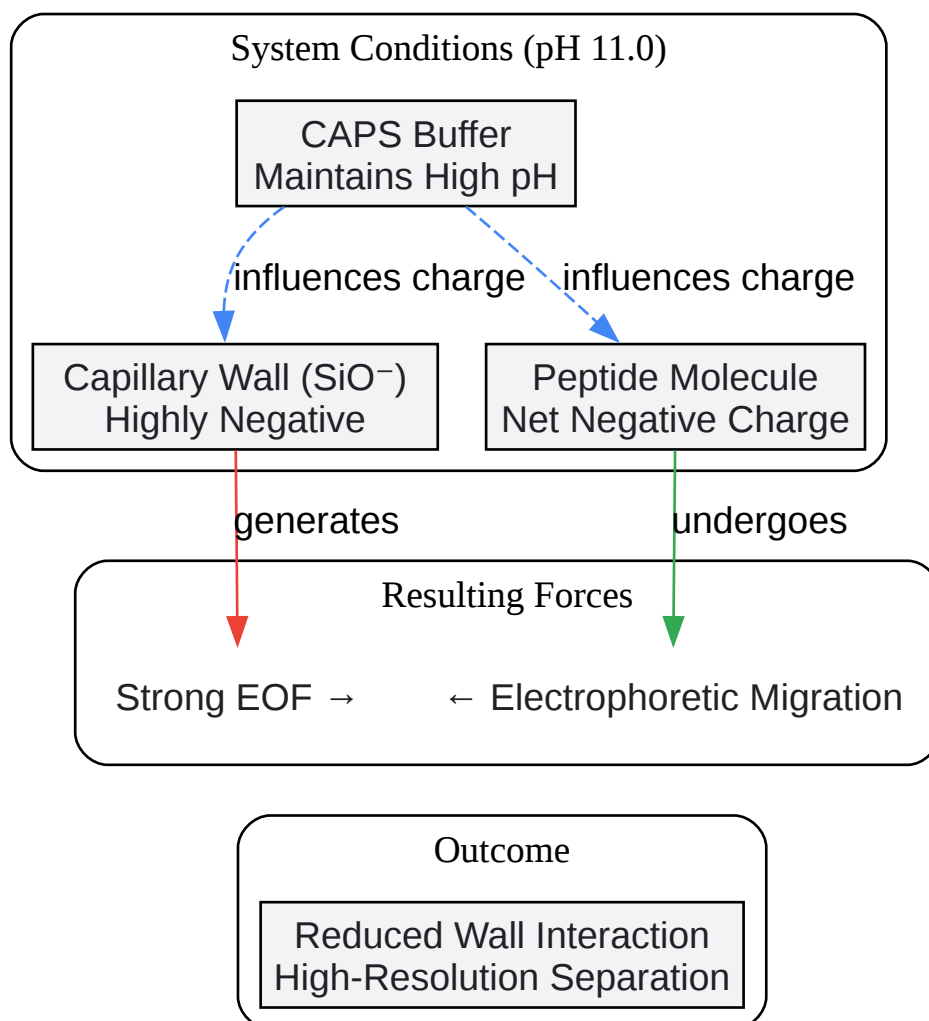
- Between runs, perform a short rinse with 0.1 M NaOH (1 min) followed by the running buffer (2-3 min) to ensure reproducible migration times.
- Analyze the resulting electropherogram to determine migration times, peak areas, and resolution.

Visualizations



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Caption: Workflow for CZE analysis of peptides using CAPS buffer.



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Caption: Principle of peptide separation in high-pH CAPS buffer.

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References

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